

Spectroscopic Profile of N-Benzylideneaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Benzylideneaniline	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-Benzylideneaniline**, a crucial imine in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

N-Benzylideneaniline is a Schiff base formed from the condensation of benzaldehyde and aniline. Its conjugated system and the presence of the imine bond give rise to characteristic spectroscopic features. Understanding these features is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide presents a detailed compilation of its spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **N-Benzylideneaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Benzylideneaniline** in solution. The data presented here was obtained in deuterated chloroform (CDCl₃).



Table 1: ¹H NMR Spectroscopic Data for **N-Benzylideneaniline** in CDCl₃[1][2][3]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.47	S	1H	Imine proton (-CH=N-)
7.93	dd	2H	Aromatic protons (ortho to -CH=N on benzylidene ring)
7.52 - 7.47	m	3H	Aromatic protons (meta and para on benzylidene ring)
7.41	t	2H	Aromatic protons (meta on aniline ring)
7.27 - 7.21	m	3H	Aromatic protons (ortho and para on aniline ring)

Table 2: ¹³C NMR Spectroscopic Data for **N-Benzylideneaniline** in CDCl₃[1][2]



Chemical Shift (δ) ppm	Assignment	
160.4	Imine carbon (-CH=N-)	
152.0	Quaternary carbon of aniline ring attached to nitrogen	
136.2	Quaternary carbon of benzylidene ring attached to imine group	
131.4	Aromatic CH (para on benzylidene ring)	
129.2	Aromatic CH (meta on aniline ring)	
128.9	Aromatic CH (ortho on benzylidene ring)	
128.8	Aromatic CH (meta on benzylidene ring)	
126.0	Aromatic CH (para on aniline ring)	
120.9	Aromatic CH (ortho on aniline ring)	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.

Table 3: FT-IR Spectroscopic Data for N-Benzylideneaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1625	Strong	C=N (imine) stretching vibration[4]
~1570-1600	Medium-Strong	C=C aromatic ring stretching
~1450-1490	Medium	C-H bending (alkene)
~1191	Medium	C-N stretching
~690-760	Strong	C-H out-of-plane bending (monosubstituted and disubstituted aromatic rings)



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of **N-Benzylideneaniline**. The data below was obtained in an organic solvent.

Table 4: UV-Vis Spectroscopic Data for N-Benzylideneaniline

Solvent	λmax (nm)	Molar Absorptivity (ε)	Transition
DMSO	~376, ~386	Not specified	n-π* and π-π[5]
Methanol	238, 367	Not specified	π-π and n-π*[6]

Experimental Protocols Synthesis of N-Benzylideneaniline

A common method for the synthesis of **N-Benzylideneaniline** involves the condensation reaction between benzaldehyde and aniline.[5]

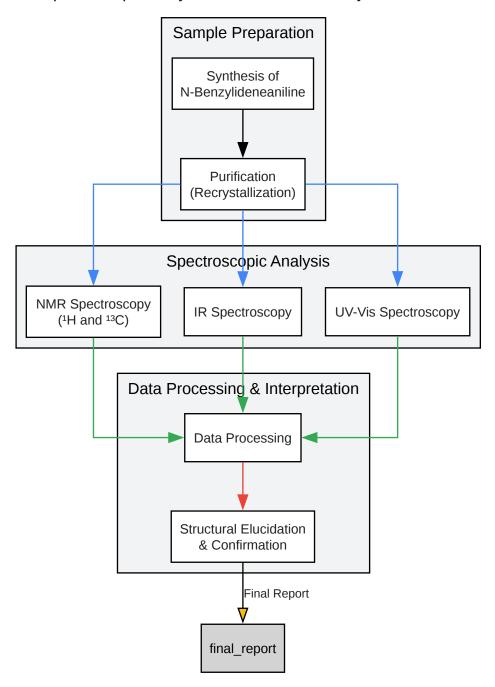
- Materials: Benzaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol.
- Procedure:
 - Equimolar amounts of freshly distilled benzaldehyde and aniline are mixed in a roundbottom flask.
 - The mixture is stirred at room temperature. The reaction is often exothermic and proceeds readily.
 - For completion, the mixture can be gently heated under reflux for a short period.
 - Upon cooling, the product, N-Benzylideneaniline, crystallizes.
 - The solid product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals.



Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **N-Benzylideneaniline**.

Spectroscopic Analysis Workflow for N-Benzylideneaniline



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **N-Benzylideneaniline**.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of the purified N-Benzylideneaniline is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
 (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded on a thin film
 of the compound.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the KBr pellet or the empty sample holder is recorded first, followed by the spectrum of the sample. The data is typically presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy Protocol

- Sample Preparation: A dilute solution of N-Benzylideneaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or DMSO).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is used as a reference. The
 absorbance of the sample solution is then measured over a specific wavelength range (e.g.,
 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength.



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